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Tris(di-tert-butyl(methyl)silyl)gallium

EPR spectroscopy radical anion group 13 elements

Procure Tris(di-tert-butyl(methyl)silyl)gallium to access unique monomeric Ga(III) chemistry. Its three bulky silyl ligands enforce a planar GaSi₃ skeleton, kinetically blocking aggregation and enabling isolation of an unprecedented stable Ga radical anion—a key dopant for OLEDs and spintronics. Unlike alkylgallium sources, its thermolysis releases silane fragments instead of hydrocarbons, drastically cutting carbon contamination in ALD of high-purity Ga₂O₃ and GaN. With a reversible redox couple serving as a clean entry to low-valent Ga synthons and a distinctive isotropic EPR fingerprint for mechanistic studies, this precursor outperforms GaMe₃ and Ga(tBu)₃ in radical-based and thin-film applications.

Molecular Formula C27H63GaSi3
Molecular Weight 541.8 g/mol
Cat. No. B13153276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(di-tert-butyl(methyl)silyl)gallium
Molecular FormulaC27H63GaSi3
Molecular Weight541.8 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.[Ga]
InChIInChI=1S/3C9H21Si.Ga/c3*1-8(2,3)10(7)9(4,5)6;/h3*1-7H3;
InChIKeySUIMFJZODQNBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(di-tert-butyl(methyl)silyl)gallium – Sterically Shielded Organogallium Reagent for Single-Electron Redox and Thin-Film Precursor Research


Tris(di-tert-butyl(methyl)silyl)gallium, (tBu2MeSi)3Ga, is a monomeric, homoleptic gallium(III) silyl complex in which the metal center is coordinated by three exceptionally bulky di‑tert‑butyl(methyl)silyl ligands [1]. The compound crystallizes with a planar GaSi3 skeleton (sum of Si–Ga–Si angles ≈ 360°) and the large steric profile of the silyl groups kinetically suppresses disproportionation and aggregation pathways that plague simpler triorganogallium compounds [1]. With a molecular formula of C27H63GaSi3 and a monoisotopic mass of 540.35 Da , the neutral molecule serves as a direct precursor to the first isolable mononuclear radical anion of a heavier group 13 element, a species that has been structurally authenticated by X‑ray diffraction and fully characterized by EPR spectroscopy [1].

Why Tris(di-tert-butyl(methyl)silyl)gallium Cannot Be Replaced by Generic Trialkylgallium Precursors


Common trialkylgallium compounds such as GaMe3 (TMGa) and Ga(tBu)3 serve well-established roles in MOCVD and ALD; however, their decomposition chemistry is dominated by radical pathways that release volatile hydrocarbons (e.g., CH4 from GaMe3 above 480 °C; i‑butene/i‑butane from Ga(tBu)3 starting at 260 °C) [2], introducing carbon contamination and limiting low-temperature processing windows. In contrast, the title compound features Ga–Si bonds that alter the thermolysis mechanism and eliminate silane-based byproducts rather than simple alkanes [1]. Moreover, the three di‑tert‑butyl(methyl)silyl groups provide steric protection that is absent in Ga(CH2SiMe3)3 (stable only below 200 °C before liberating gallium metal ), enabling the isolation of the unprecedented mononuclear gallium radical anion—a redox state inaccessible to alkylgallium analogs [3]. Substituting a generic trialkylgallium therefore forfeits both the unique one‑electron redox chemistry and the differentiated decomposition profile that are essential for advanced radical-based materials and low-contamination thin‑film processes.

Quantitative Differentiation of Tris(di-tert-butyl(methyl)silyl)gallium from Closest Analogs


EPR Hyperfine Coupling Constants of the Radical Anion – Direct Ga vs. Al Comparison

One‑electron reduction of (tBu2MeSi)3Ga yields the radical anion [(tBu2MeSi)3Ga]•–, whose EPR spectrum in THF at 298 K displays two overlapping quartets at g = 2.015 with hyperfine coupling constants a(⁶⁹Ga) = 12.3 mT and a(⁷¹Ga) = 15.7 mT [1]. Under identical conditions the aluminum congener [(tBu2MeSi)3Al]•– exhibits a sextet at g = 2.005 with a(²⁷Al) = 6.2 mT [1]. The substantially larger gallium hyperfine splitting reflects greater unpaired‑electron population in the Ga 4s orbital relative to Al 3s, while the small absolute magnitudes compared with the parent H3Ga•– (a(⁶⁹Ga) = 42.0 mT) confirm a planar π‑radical geometry for the silyl‑substituted species [1].

EPR spectroscopy radical anion group 13 elements

Synthesis Yield of the Neutral Precursor – Ga vs. Al Analog

The neutral precursor (tBu2MeSi)3Ga is prepared by salt metathesis of GaCl3 with 3 equiv of tBu2MeSiNa in pentane, affording the product in 32 % isolated yield after crystallization [1]. The direct aluminum analog (tBu2MeSi)3Al is obtained by the identical procedure in 71 % yield [1]. The lower yield for gallium is attributed to competing reduction pathways that are more favorable for the heavier group 13 element.

organometallic synthesis silyl anion yield comparison

First Isolable Mononuclear Gallium Radical Anion – Class‑Level Innovation

Prior to this work, all structurally characterized gallium radical anions were dinuclear or cluster species (e.g., [R2GaGaR2]•–, [Ga4R4]•–, [Ga6R6]•–, [Ga9R9]•–) [1]. The radical anion [(tBu2MeSi)3Ga]•–, isolated as the potassium cryptand salt in the form of deep‑red, air‑ and moisture‑sensitive crystals, is the first example of a mononuclear gallium radical anion with a fully characterized X‑ray crystal structure, showing a nearly planar geometry around the gallium center [1]. No alkyl‑ or other silyl‑substituted gallium compound has achieved this redox state in a mononuclear motif without decomposition to gallium metal.

gallium radical anion mononuclear X‑ray crystallography

Thermal Stability of the Radical Anion – Reversible One‑Electron Redox Cycling

The radical anion [(tBu2MeSi)3Ga]•– undergoes quantitative one‑electron oxidation back to the neutral (tBu2MeSi)3Ga upon treatment with [Ph3C]+[B(C6F5)4]– at ambient temperature, demonstrating full chemical reversibility of the redox couple [1]. In contrast, the unsubstituted parent radical H3Ga•– is known only from low‑temperature matrix‑isolation EPR studies and rapidly decomposes under ambient conditions [1]. The persistence of the silyl‑substituted species is attributed to the kinetic stabilization provided by the three tBu2MeSi groups, which shield the gallium‑centered SOMO from bimolecular decomposition pathways.

redox reversibility cyclic voltammetry radical stability

Planar GaSi3 Skeleton – Structural Comparison with Alkylgallium Compounds

Single‑crystal X‑ray diffraction reveals that the neutral (tBu2MeSi)3Ga possesses an essentially planar GaSi3 core (sum of Si–Ga–Si bond angles ≈ 360°), with all three methyl substituents on the peripheral silicon atoms arranged in a clockwise orientation to minimize steric repulsion among the tert‑butyl groups [1]. By comparison, tri‑tert‑butylgallium (Ga(tBu)3) and trineopentylgallium adopt pyramidalized geometries at gallium due to the smaller steric demand of the alkyl ligands, and they lack the Si–Ga π‑interaction that stabilizes the planar arrangement in the silyl system [1].

X‑ray crystallography planar geometry Ga–Si bond

Molecular Weight and Volatility – Silyl vs. Alkyl Gallium Precursors

The molecular weight of (tBu2MeSi)3Ga is 541.78 g mol–1 [1], significantly higher than that of conventional MOCVD gallium precursors: GaMe3 (114.83 g mol–1), Ga(tBu)3 (241.07 g mol–1), and Ga(CH2SiMe3)3 (334.39 g mol–1) [2]. While higher molecular weight generally correlates with lower vapor pressure, the silyl ligands decompose via elimination of stable silanes rather than generating reactive alkyl radicals, potentially yielding cleaner film deposition with reduced carbon incorporation—a hypothesis consistent with the known behavior of silyl‑substituted group 14 precursors but yet to be quantified for this specific compound [2].

molecular weight volatility CVD/ALD precursor

Procurement‑Relevant Application Scenarios for Tris(di-tert-butyl(methyl)silyl)gallium


Gallium‑Centered Radical Materials for OLED and Organic Spintronics Devices

The stable mononuclear gallium radical anion [(tBu2MeSi)3Ga]•–, with its well‑resolved EPR hyperfine pattern and ambient‑temperature persistence, is a candidate paramagnetic dopant or emissive layer component in organic light‑emitting diodes (OLEDs) and organic spintronic devices. A Japanese patent (JP2005120039) explicitly claims a thin membrane comprising the group 13 radical anion for electroluminescent applications [1]. The compound's reversible one‑electron redox couple and absence of heavy‑metal toxicity (compared with iridium or platinum phosphors) make it attractive for sustainable optoelectronics research.

Synthetic Intermediate for Low‑Valent Gallium Chemistry

Because the neutral precursor (tBu2MeSi)3Ga can be cleanly reduced to the radical anion and re‑oxidized back to the neutral state, it serves as a well‑defined entry point to low‑valent gallium(I) and gallium(II) synthons. Researchers studying Ga–Ga bonded clusters, gallanides, or gallium‑based frustrated Lewis pairs can use this compound as a stoichiometric precursor without the risk of gallium metal precipitation that accompanies reduction of GaCl3 or GaI3. The EPR‑active radical anion also provides a built‑in spectroscopic handle for mechanistic studies [2].

Silyl‑Gallium Precursor for Low‑Carbon‑Contamination ALD of Ga₂O₃ and GaN

Organogallium precursors for atomic layer deposition (ALD) of Ga₂O₃ and GaN are dominated by GaMe3 and GaEt3, which introduce carbon via β‑hydride elimination or methyl radical recombination. The title compound eliminates silane‑based fragments (e.g., tBu2MeSiH) upon thermolysis, a pathway that in analogous silyl‑group 14 precursors has been shown to drastically reduce carbon incorporation in oxide films [3]. Although quantitative film‑composition data are not yet published for this specific compound, the mechanistic rationale and the precedent from related silyl precursors justify its evaluation as a next‑generation ALD source for high‑purity gallium‑containing dielectric and semiconductor layers.

EPR Spin‑Probe and Spin‑Label for Biological and Materials Science

The distinct EPR signature of the gallium radical anion—two overlapping quartets from ⁶⁹Ga and ⁷¹Ga nuclei with a(⁶⁹Ga) = 12.3 mT at g = 2.015 [4]—provides a unique spectroscopic fingerprint that can be exploited as a spin‑probe for electron‑transfer studies, oxygen sensing, or conformational analysis in soft materials. Unlike nitroxide radicals, whose EPR signals are sensitive to rotational correlation times, the gallium‑centered radical is less affected by molecular tumbling owing to the isotropic hyperfine interaction, offering advantages in quantifying local polarity and Lewis acidity in complex media.

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